Product packaging for Bromobutide-debromo(Cat. No.:)

Bromobutide-debromo

Cat. No.: B13416634
M. Wt: 233.35 g/mol
InChI Key: XYWRDHBULARJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromobutide-debromo is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO B13416634 Bromobutide-debromo

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14(2,3)11-13(17)16-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWRDHBULARJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Framework of Bromobutide Debromo in Environmental Chemistry

Academic Perspectives on Xenobiotic Degradation Pathways

Herbicides, as synthetic compounds foreign to natural ecosystems, are classified as xenobiotics. Their degradation in the environment is a complex process governed by both biotic (biological) and abiotic (non-biological) factors.

Biotic degradation , primarily driven by soil microorganisms such as bacteria and fungi, is a major pathway for the breakdown of many herbicides. Microbes can utilize herbicides as a source of carbon and energy, breaking them down through various enzymatic reactions. Common microbial degradation pathways for halogenated organic compounds like Bromobutide (B1667879) include dehalogenation, where a halogen atom (in this case, bromine) is removed from the molecule. This can occur through different mechanisms, including reductive dehalogenation, which is a key step in the breakdown of many halogenated aromatic compounds. The transformation of Bromobutide to Bromobutide-debromo is an example of such a debromination reaction.

Abiotic degradation involves chemical reactions that occur without microbial intervention. These processes include hydrolysis (reaction with water) and photolysis (breakdown by sunlight). The rate of these reactions is influenced by environmental conditions such as pH, temperature, and sunlight intensity. While microbial action is often the primary driver of herbicide degradation in soil, abiotic processes can also play a significant role, particularly for compounds present in surface waters.

Role of this compound as a Major Metabolite and Degradation Product of Bromobutide

This compound, chemically known as N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a primary and significant degradation product of the herbicide Bromobutide. Research conducted in agro-environmental systems, particularly in paddy fields where Bromobutide is used, has provided detailed insights into its formation and persistence.

Studies have shown that after the application of Bromobutide, its concentration in the soil peaks within the first 24 hours. nih.gov Subsequently, the concentration of this compound begins to rise, reaching its maximum level within 5 to 7 days post-application. nih.gov This temporal pattern clearly indicates the transformation of the parent compound into its debrominated metabolite.

The persistence of this compound in the soil has been observed to be greater than that of Bromobutide itself. In one study, Bromobutide was detectable in paddy soils for up to 76-104 days, whereas this compound could be found for up to 125 days. nih.gov This extended presence highlights the importance of monitoring metabolites in environmental assessments. The degradation of the parent compound, Bromobutide, in both paddy water and soil follows first-order kinetics, with calculated half-lives providing a measure of its persistence.

The following tables present detailed findings from a study on the behavior of Bromobutide and this compound in paddy fields.

Environmental Fate of Bromobutide and this compound in Paddy Fields

ParameterBromobutideThis compoundReference
Time to Max Concentration in SoilWithin 24 hoursWithin 5-7 days nih.gov
Detection Period in SoilUp to 76-104 daysUp to 125 days nih.gov

Concentration and Half-life Data for Bromobutide

MatrixMaximum ConcentrationMean Half-lifeReference
Paddy Water1,640–2,230 µg/L2.7 ± 0.34 days nih.gov
Paddy Soil2,210–4,140 µg/kg (dry)6.9 ± 2.6 days nih.gov

These findings underscore the role of this compound as a key metabolite in the environmental degradation of Bromobutide. Its formation and longer persistence in soil systems necessitate its inclusion in monitoring programs and risk assessments related to the use of its parent herbicide.

Elucidation of Formation and Transformation Pathways of Bromobutide Debromo

Biotic Transformation and Metabolic Pathways of Bromobutide (B1667879) in Environmental Systems

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a major pathway for the degradation of many pesticides in soil and water, including the conversion of Bromobutide to Bromobutide-debromo.

In soil and aquatic environments, particularly in biologically active systems like paddy fields, microbial degradation is a key process in the dissipation of Bromobutide. Studies have shown that Bromobutide has a relatively short half-life in paddy water and soil, indicating rapid degradation. The formation of this compound is a significant step in this degradation pathway.

The primary microbial mechanism for the removal of bromine from aromatic and alkyl compounds is reductive dehalogenation . This process is particularly prevalent under anaerobic (oxygen-deficient) conditions, which are common in flooded paddy soils. In reductive dehalogenation, the halogenated compound (Bromobutide) is used as an electron acceptor, and the halogen atom (bromine) is removed and replaced with a hydrogen atom, resulting in the formation of the debrominated product (this compound).

While the microbial degradation of Bromobutide to this compound is well-documented, the specific microorganisms responsible for this transformation have not been extensively identified in the available literature. However, research on the bioremediation of other brominated compounds has identified several bacterial genera with the ability to perform reductive dehalogenation. These include both anaerobic and facultative anaerobic bacteria.

Genera such as Dehalococcoides, Desulfovibrio, and various members of the Proteobacteria have been implicated in the reductive dehalogenation of a wide range of halogenated organic compounds. It is plausible that similar microbial communities present in paddy fields are responsible for the debromination of Bromobutide. The process is often carried out by a consortium of microorganisms, where different species work together to break down the parent compound and its metabolites.

Table 2: Half-life of Bromobutide in Paddy Field Environments

EnvironmentHalf-life (days)
Paddy WaterApproximately 2.7
Paddy SoilApproximately 6.9

Data compiled from studies on Bromobutide behavior in paddy fields.

Microbial Degradation Pathways in Soil and Water (e.g., Paddy Fields)

Enzymatic Mechanisms of Biotransformation (e.g., Reductive Debromination)

The biotransformation of bromobutide to this compound is predominantly an enzymatic process, with reductive debromination being a principal mechanism observed in microbial environments. While specific enzymes responsible for the debromination of bromobutide have not been definitively isolated and characterized in the reviewed literature, the process is consistent with the action of reductive dehalogenases found in various soil microorganisms.

Reductive dehalogenation is a microbially mediated process where a halogen substituent on a molecule is replaced by a hydrogen atom. This reaction is a crucial step in the anaerobic degradation of many halogenated organic compounds. In the case of bromobutide, this transformation is represented by the following reaction:

Bromobutide → this compound + HBr

This reaction is catalyzed by enzymes that transfer electrons to the halogenated substrate, leading to the cleavage of the carbon-halogen bond. Studies on other brominated compounds have identified that anaerobic bacteria, in particular, possess the enzymatic machinery to carry out such reductive debromination reactions. These enzymes often contain cofactors like vitamin B12 (cobalamin) that play a central role in the catalytic process.

In the context of paddy field soils where bromobutide is applied, the anaerobic conditions that develop in the submerged soil layers create a favorable environment for reductive dehalogenation by soil bacteria. The presence of this compound as a major metabolite in these soils strongly suggests the activity of these enzymatic systems.

While direct evidence for the specific enzymes acting on bromobutide is pending, the established principles of microbial degradation of halogenated herbicides support the following proposed enzymatic mechanism:

Enzyme System: Reductive dehalogenase or a similar enzyme system.

Electron Donors: The reaction requires a source of electrons, which can be provided by various organic compounds present in the soil.

Mechanism: The enzyme binds to the bromobutide molecule and facilitates the transfer of electrons to the carbon-bromine bond, leading to its cleavage and the subsequent release of a bromide ion.

Further research is necessary to isolate and characterize the specific microorganisms and enzymes involved in the reductive debromination of bromobutide.

Plant Metabolism of Bromobutide Resulting in Debrominated Metabolites

The metabolism of herbicides in plants is a key determinant of their selectivity and persistence. In the case of bromobutide, metabolism in rice plants also leads to the formation of debrominated metabolites, including this compound. A study presented at the 7th Annual Meeting of the Pesticide Science Society of Japan indicated that debromo-bromobutide is a significant metabolite of bromobutide in rice plants. amanote.com

Plant metabolism of xenobiotics typically occurs in three phases:

Phase I: Transformation: The initial modification of the compound, often through oxidation, reduction, or hydrolysis. The conversion of bromobutide to this compound falls under this phase.

Phase II: Conjugation: The modified compound is conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids to increase its water solubility and reduce its toxicity.

Phase III: Compartmentation: The conjugated metabolites are transported and stored in cellular compartments like the vacuole or incorporated into cell wall components.

The formation of this compound in rice plants is likely mediated by enzymes such as cytochrome P450 monooxygenases . These enzymes are known to be involved in a wide range of oxidative and reductive reactions in plant metabolism, including the dehalogenation of various herbicides.

The metabolic pathway can be summarized as follows:

Uptake: Bromobutide is absorbed by the rice plant from the soil and water.

Phase I Metabolism (Debromination): Within the plant cells, bromobutide undergoes enzymatic debromination to form this compound.

Further Metabolism: this compound, along with other metabolites of bromobutide, can then undergo further transformation and conjugation reactions as part of the plant's detoxification process.

The following table summarizes the key aspects of bromobutide metabolism in plants leading to debrominated metabolites.

Table 1: Plant Metabolism of Bromobutide

Metabolic Phase Process Key Enzymes (Putative) Product
Phase I Reductive Debromination Cytochrome P450 monooxygenases This compound
Phase II Conjugation Glucosyltransferases, etc. Conjugated metabolites
Phase III Compartmentation Transporters Stored or bound metabolites

Comparative Analysis of Debromination Pathways Across Different Biotic Systems

The debromination of bromobutide to this compound occurs in various biotic systems, including microorganisms in the soil and crop plants like rice. While the end product, this compound, is the same, the specific enzymatic pathways and the physiological context of the transformation can differ.

A comparative study on the metabolism of bromobutide and its debrominated derivative in rats and mice found that debromination is a major metabolic pathway in these mammals. amanote.com The debrominated products, including debromo-bromobutide, accounted for over 50% of the metabolites. amanote.com This indicates that debromination is a conserved metabolic route across different animal species.

The study also highlighted that debromo-bromobutide is a major metabolite in soil and plants, suggesting a common transformation pathway across these different biological kingdoms. amanote.com

The table below provides a comparative overview of the debromination of bromobutide in different biotic systems based on available information.

Table 2: Comparative Analysis of Bromobutide Debromination

Biotic System Primary Environment Key Metabolic Process Putative Enzymes/Mechanisms Significance
Soil Microorganisms Anaerobic soil layers Reductive Debromination Reductive dehalogenases Primary degradation pathway in the environment.
Plants (e.g., Rice) Plant tissues Metabolic Detoxification Cytochrome P450 monooxygenases Mechanism for herbicide tolerance and detoxification.
Mammals (e.g., Rats) Liver and other tissues Metabolic Detoxification Phenyl- and t-butyl-oxidation, Debromination Excretion and detoxification of the xenobiotic.

Environmental Behavior, Distribution, and Persistence of Bromobutide Debromo

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of Bromobutide-debromo with soil and sediment components governs its mobility and bioavailability. The processes of sorption and desorption are key to determining its fate in the environment.

Sorption to Soil Organic Matter and Mineral Components

Detailed studies specifically elucidating the sorption mechanisms of this compound to individual soil components, such as organic matter and various mineral fractions, are not extensively available in the reviewed literature. However, it is generally understood that the sorption of organic compounds in soil is significantly influenced by their affinity for soil organic matter and clay minerals. The chemical structure of this compound suggests potential for hydrophobic interactions with soil organic matter. Further research is required to quantify the specific contributions of different soil constituents to the sorption and desorption of this compound.

Influence of Soil Characteristics on Sorption Coefficient (Koc)

The organic carbon-normalized soil sorption coefficient (Koc) is a critical parameter for predicting the partitioning of a chemical between soil or sediment and water. While one study has mentioned the calculation of Koc for this compound in paddy fields, specific values and the influence of varying soil characteristics such as pH, texture, and cation exchange capacity on these values are not well-documented in publicly available scientific literature. nih.gov A comprehensive understanding of how different soil types affect the sorption of this compound necessitates further empirical studies.

Transport and Mobility in Agro-Environmental Compartments

The movement of this compound within and between different environmental compartments such as soil, water, and air determines its potential for widespread distribution.

Leaching Potential in Soil Profiles

Direct studies quantifying the leaching potential of this compound through different soil profiles are limited. However, its detection in surface waters suggests a certain degree of mobility. The persistence of this compound in paddy soils has been observed, with detections reported up to 125 days after the application of its parent compound, bromobutide (B1667879). researchgate.netcolab.ws The concentration of this compound in paddy soil has been found to reach a maximum within 5-7 days of the parent compound's application, with maximum concentrations reported between 74 and 119 µg/kg on a dry weight basis. nih.govresearchgate.net

Table 1: Concentration of this compound in Paddy Soil and Water

Environmental CompartmentMaximum ConcentrationReference
Paddy Water11.1–15.8 µg/L nih.govresearchgate.net
Paddy Soil (dry weight)74–119 µg/kg nih.govresearchgate.net

Runoff and Dispersion in Surface Waters (e.g., Paddy Water)

This compound is formed from the degradation of the herbicide bromobutide, which has been shown to have a runoff ratio of 28 ± 16% from paddy fields. nih.govresearchgate.net This runoff serves as a significant pathway for the introduction of both the parent compound and its metabolites, including this compound, into adjacent surface water bodies.

Once in surface water, this compound can be further dispersed. Studies have detected this compound in river water, indicating its transport from agricultural fields. embrapa.br The molar concentration ratios of this compound to the sum of bromobutide and this compound in river water have been reported to reach as high as 100% in some cases, suggesting that significant degradation of the parent compound occurs, leading to the prevalence of the metabolite in these aquatic environments. embrapa.br In paddy waters, the ratio of this compound to its parent compound was observed to increase over time, reaching 31–34% at 18 days after application, which implies that the degradation process is actively occurring within the paddy field itself before potential runoff. embrapa.br

Volatilization and Atmospheric Transport Considerations

There is a notable lack of available scientific literature and data concerning the volatilization potential and atmospheric transport of this compound. Key parameters such as its Henry's Law constant and vapor pressure, which are essential for assessing its tendency to move from water or soil into the atmosphere, have not been reported in the reviewed sources. Consequently, its potential for long-range atmospheric transport remains uncharacterized.

Degradation Kinetics and Environmental Half-Life Studies

Studies on the environmental degradation of this compound often consider the degradation pathway from its parent compound, Bromobutide. The transformation from Bromobutide to this compound is a key process governing the presence and concentration of the metabolite in soil and water.

The degradation of the parent compound, Bromobutide, in soil has been observed to follow first-order reaction kinetics. This indicates that the rate of degradation is directly proportional to the concentration of the compound. In paddy field soils, the half-life of Bromobutide has been calculated to be between 12 and 21 days, with a mean of 16 days, during the 18 to 104 days following its application. researchgate.net In paddy water, the degradation of Bromobutide is more rapid, with a mean half-life of 2.7 ± 0.34 days. researchgate.net

The concentration of this compound in paddy soil has been observed to reach its maximum within 5 to 7 days after the application of Bromobutide. researchgate.net Following this peak, its concentration gradually decreases, eventually falling below detection limits within 12 to 22 weeks after the initial application of the parent herbicide. researchgate.net

In river water, the molar concentration ratios of this compound to the sum of Bromobutide and this compound have been observed to increase over time, implying that the degradation of Bromobutide to this compound is a significant process after runoff from paddy fields. embrapa.br

Interactive Data Table: Degradation and Persistence of Bromobutide and this compound in Paddy Fields

CompoundEnvironmental CompartmentMaximum Detection Period (days after application)Half-Life of Parent Compound (days)Peak Concentration of Metabolite (days after application)
BromobutidePaddy Soil76-10412-21 (mean 16)N/A
This compoundPaddy Soil125N/A5-7
BromobutidePaddy WaterNot Specified2.7 ± 0.34N/A

The formation of this compound from Bromobutide occurs through metabolic processes and photochemical reactions. embrapa.br This indicates that both biotic and abiotic factors play a significant role in its presence and persistence in the environment.

Microbial Activity: The term "metabolism" suggests that soil microorganisms are actively involved in the degradation of Bromobutide to this compound. The rate of this microbial degradation can be influenced by various soil conditions that affect microbial populations, such as organic matter content, moisture, and temperature. However, specific studies detailing the impact of varying levels of microbial activity on the degradation rate of this compound are limited.

Photochemical Reactions: The mention of photochemical reactions indicates that sunlight can induce the transformation of Bromobutide to this compound. embrapa.br This abiotic degradation pathway would be most relevant in surface waters and on the surface of soil. The intensity and duration of sunlight exposure would directly influence the rate of this transformation.

While the general roles of microbial activity and sunlight are acknowledged, detailed research on the specific influence of factors such as redox potential and different soil types on the persistence and degradation rates of this compound is not extensively documented in the available literature. The persistence of this compound for up to 125 days in paddy soils suggests that it is relatively stable under these conditions, which are often characterized by fluctuating redox potentials due to flooding and draining cycles. researchgate.net The specific impact of these fluctuations on the degradation of this compound remains an area for further investigation.

Mass Balance and Environmental Fate Modeling of this compound

Currently, there is a lack of specific mass balance studies and comprehensive environmental fate models that focus solely on this compound. Environmental fate modeling typically involves assessing the distribution of a chemical in different environmental compartments (soil, water, air, biota) over time, considering processes like degradation, transport, and partitioning.

While runoff ratios for the parent compound, Bromobutide, from paddy fields have been calculated to be 28 ± 16%, providing some insight into the initial input of the precursor to aquatic environments, a detailed mass balance for this compound has not been established. researchgate.net Such a study would require quantifying the amounts of this compound formed in soil and water, its degradation rates in these compartments, and its transport to other environmental sinks.

Advanced Analytical Methodologies for Bromobutide Debromo Quantification and Characterization

Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical first step to isolate Bromobutide-debromo from intricate environmental samples, such as soil, water, and agricultural products, and to minimize interferences that could affect analytical accuracy. chromatographyonline.comresearchgate.net

Extraction Methodologies (e.g., Ultrasonically Assisted Extraction)

Extraction is the initial process to separate the analyte from the sample matrix. Various techniques are employed, with the choice depending on the sample type and the physicochemical properties of the compound.

Ultrasonically Assisted Extraction (UAE) is a widely used technique for solid samples. researchgate.nethielscher.com This method utilizes the energy of ultrasonic waves to create cavitation bubbles in a solvent containing the sample. hielscher.commdpi.com The collapse of these bubbles generates localized high pressure and shear forces, which disrupt cell walls and facilitate the transfer of the target analyte into the solvent. hielscher.com UAE is recognized for its efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods. mdpi.com For instance, in the analysis of herbicides in sediment, ultrasonic-assisted extraction with acetone (B3395972) has been successfully applied to extract this compound from suspended substances in river water. researchgate.net The efficiency of UAE can be influenced by several factors, including ultrasonic power and frequency, temperature, and the choice of solvent. mdpi.comnih.gov

Other extraction methods for solid matrices include microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE), which also aim to improve extraction efficiency by using external energy. researchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Following initial extraction, further purification and concentration are often necessary. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two common techniques for this purpose. tarbaweya.org

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. rtlengineers.commadar-ju.com The choice of solvent is crucial for effective separation. scribd.com While LLE is a foundational technique, it can be time-consuming and require significant volumes of organic solvents. tarbaweya.org

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE. chromatographyonline.com In SPE, the sample extract is passed through a solid sorbent bed that retains the analyte or the interfering compounds. The analyte is then eluted with a small volume of a suitable solvent. SPE provides high recovery rates, reduces solvent consumption, and can be automated for high-throughput analysis. chromatographyonline.comtarbaweya.org For the analysis of this compound in feed samples, a multi-step purification process involving an SPE column (Chem Elut), gel permeation chromatography (GPC), and two additional SPE columns (ENVI-Carb/LC-NH and Sep-Pak Plus Silica) has been validated. famic.go.jp The selection of the appropriate SPE sorbent and elution solvents is critical for optimizing the recovery of this compound and removing matrix components.

Matrix Effects and Sample Clean-up Procedures

The co-extraction of other compounds from the sample matrix can interfere with the analysis of this compound, a phenomenon known as the matrix effect. mdpi.com These effects can cause signal suppression or enhancement in the detector, leading to inaccurate quantification. gimitec.comanalchemres.org Therefore, thorough sample clean-up is essential.

Effective clean-up procedures aim to remove these interfering compounds while retaining the analyte of interest. This can be achieved through various techniques, including the use of different SPE cartridges with specific sorbents. famic.go.jp For example, a study on pesticide analysis in feed used a combination of GPC and multiple SPE columns to purify the extract containing this compound. famic.go.jp The choice of clean-up strategy depends on the complexity of the matrix. For instance, in the analysis of pesticides in complex matrices like Chinese chives, specific clean-up steps are crucial to mitigate strong matrix effects. mdpi.com The use of matrix-matched standards, where standards are prepared in a blank matrix extract, can also help to compensate for matrix effects. mdpi.com

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone for separating this compound from other compounds in the purified extract before its detection and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. famic.go.jpfujifilm.comepa.gov In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The choice of the GC column is a critical factor that determines the efficiency of the separation. restek.comlcms.cz Key parameters to consider include the stationary phase, column internal diameter (ID), film thickness, and length. greyhoundchrom.comsigmaaldrich.com

Stationary Phase: The polarity of the stationary phase should be matched to the polarity of the analyte for optimal separation. restek.comgreyhoundchrom.com For the analysis of this compound, a non-polar or mid-polar stationary phase is typically used. A study on the simultaneous analysis of pesticides in feed utilized a fused silica (B1680970) capillary column, DB-5MS, for the separation of this compound. famic.go.jp The DB-5MS column has a (5%-phenyl)-methylpolysiloxane stationary phase, which is considered low-polarity.

Column Dimensions:

Internal Diameter (ID): Common IDs for capillary columns range from 0.1 mm to 0.53 mm. shimadzu.com Smaller ID columns generally provide higher resolution but have lower sample capacity. greyhoundchrom.com A 0.25 mm ID is a popular choice as it offers a good compromise between efficiency and capacity. greyhoundchrom.com The analysis of this compound in feed was performed on a column with a 0.25 mm ID. famic.go.jp

Film Thickness: The thickness of the stationary phase film affects the retention of analytes. Thicker films increase retention and are suitable for volatile compounds. greyhoundchrom.com For this compound, a film thickness of 0.25 µm has been successfully used. famic.go.jp

Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a common and effective length for many applications, including the analysis of this compound. famic.go.jpshimadzu.com

The table below summarizes typical GC column parameters used for the analysis of this compound.

ParameterValueReference
Column Type Fused Silica Capillary Column famic.go.jp
Stationary Phase DB-5MS ((5%-phenyl)-methylpolysiloxane) famic.go.jp
Internal Diameter (ID) 0.25 mm famic.go.jp
Film Thickness 0.25 µm famic.go.jp
Length 30 m famic.go.jp

Separation Parameters: The oven temperature program is another crucial parameter that is optimized to achieve good separation of analytes in a reasonable time. A typical program involves an initial temperature hold, followed by one or more temperature ramps, and a final hold at a higher temperature to ensure all compounds elute from the column. epa.gov

Liquid Chromatography (LC)

Liquid chromatography stands as a cornerstone for the separation and analysis of this compound from complex matrices. The versatility of LC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Standard reference materials of this compound are often assayed for purity using HPLC, confirming its suitability for creating precise analytical standards. researchgate.netshimadzu.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds structurally similar to this compound, reversed-phase (RP) HPLC methods are commonly developed. A typical method might utilize a C18 or a specialized polar-modified column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, which may be acidified with phosphoric acid or formic acid to ensure good peak shape. The use of formic acid makes the method compatible with mass spectrometry detection. researchgate.net Method validation according to established guidelines ensures that the developed procedure is selective, linear, precise, and accurate for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for Amide-Based Compounds

Parameter Condition
Column C18 or Newcrom R1, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV Detector (e.g., 210 nm)
Temperature Ambient or controlled (e.g., 30 °C)

Note: This table represents typical starting conditions for method development for compounds of the same class as this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (typically sub-2 µm). These characteristics make UHPLC particularly valuable for high-throughput screening of numerous samples, such as in pesticide residue analysis.

UHPLC systems, like the Shimadzu Nexera™ X3, have been successfully applied to the analysis of this compound in complex food matrices. thermofisher.com The enhanced separation efficiency of UHPLC allows for better resolution of the target analyte from matrix interferences, leading to more accurate quantification. The coupling of UHPLC with high-resolution mass spectrometry further enhances analytical power.

A specific application involves the rapid screening of pesticide residues in spinach, where this compound was included in a suite of 79 targeted compounds. The method utilized a specialized biphenyl (B1667301) analytical column, demonstrating the tailored approaches available in modern chromatography.

Spectrometric Detection and Quantification Methods

Spectrometric techniques, particularly when coupled with chromatographic separation, provide the high degree of selectivity and sensitivity required for trace-level analysis of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is the definitive tool for the structural confirmation and quantification of this compound. silcotek.com Its ability to provide mass-to-charge ratio information makes it highly specific. When used in tandem with gas or liquid chromatography, it becomes a powerful instrument for identifying and quantifying the compound in diverse and complex samples. nih.govwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of thermally stable and volatile compounds like this compound. It is frequently employed for the determination of this metabolite in environmental samples such as soil, sediment, and water. researchgate.netnih.govnih.gov

The typical GC-MS analysis involves an initial extraction of the analyte from the sample matrix, often using ultrasonically assisted extraction, followed by a cleanup step to remove interfering co-extractives. researchgate.net The purified extract is then injected into the gas chromatograph, where the compound is separated on a capillary column before entering the mass spectrometer for detection. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. In a multi-residue method for agricultural chemicals, specific monitoring ions have been established for the identification and quantification of this compound.

Table 2: GC-MS Parameters for this compound Analysis

Parameter Condition Reference
GC Column 5% Phenyl-methyl silicon (e.g., DB-5ms) researchgate.net
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness researchgate.net
Injector Temperature 250 °C researchgate.net
Oven Program 50°C (1 min) -> 25°C/min to 125°C -> 10°C/min to 300°C (10 min) researchgate.net
Carrier Gas Helium researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net
Monitoring Ions (m/z) 233 (Quantification), 119 (Confirmation) researchgate.net

| Limit of Quantification | 0.01 mg/kg | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of pesticide residues, including this compound, in food and environmental matrices. researchgate.net This technique combines the superior separation capabilities of liquid chromatography for a wide range of compounds with the unparalleled sensitivity and specificity of mass spectrometry. wikipedia.org

LC-MS methods are particularly advantageous for compounds that may not be suitable for GC analysis without derivatization. For this compound, LC-MS/MS methods have been developed for its quantification in agricultural products like brown rice and spinach. shimadzu.comthermofisher.com These methods often employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis. Advanced systems may incorporate online sample purification, such as in-line sample preparation (ILSP) columns, to streamline the workflow and reduce matrix effects. shimadzu.comthermofisher.com

A rapid screening analysis for pesticides in crop extracts utilized a UHPLC system coupled to a quadrupole time-of-flight mass spectrometer (Q-TOF-MS), which provides accurate mass information for confident identification. thermofisher.com

Table 3: UHPLC-MS/MS Analytical Conditions for this compound

Component Parameter Condition Reference
LC System UHPLC Nexera™ X3 system thermofisher.com
Analytical Column Shim-pack™ Velox Biphenyl (100 mm L × 2.1 mm I.D., 2.7 µm) thermofisher.com
Mobile Phase A 5 mmol/L Ammonium Formate + 0.1% Formic Acid in Water thermofisher.com
Mobile Phase B 5 mmol/L Ammonium Formate + 0.1% Formic Acid in Methanol thermofisher.com
Flow Rate 0.4 mL/min thermofisher.com
Injection Volume 1 µL thermofisher.com
MS System Mass Spectrometer Quadrupole Time-of-Flight (LCMS-9050) thermofisher.com
Ionization Electrospray Ionization (ESI), Positive/Negative Switching thermofisher.com
Scan Range (m/z) 50 - 1000 thermofisher.com
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) represents a significant advancement over single mass spectrometry for the analysis of trace contaminants like this compound. The core principle of MS/MS involves two stages of mass analysis. In the first stage, a specific ion—typically the molecular ion or a prominent fragment ion of this compound, known as the precursor ion—is selected from all the ions generated from the sample. This selected precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting fragment ions, known as product ions, are then analyzed in the second stage of mass spectrometry.

This process provides a much higher degree of selectivity and confidence in compound identification compared to single MS. By monitoring a specific transition (precursor ion → product ion), MS/MS can effectively filter out background noise and interferences from the sample matrix that might have the same nominal mass as the target analyte. This is crucial in environmental analysis where samples such as soil, sediment, or water can contain a multitude of co-extracted compounds. researchgate.net While many analytical methods have utilized GC-MS for this compound, the application of MS/MS offers superior specificity, which is essential for minimizing false positives and achieving accurate quantification at low concentration levels. researchgate.netacs.org

Optimization of Detection Parameters (e.g., Ionization Modes, Fragmentation Patterns)

The performance of a mass spectrometric method for this compound is critically dependent on the optimization of several key detection parameters.

Ionization Modes: For GC-MS analysis of this compound, Electron Ionization (EI) is a commonly used mode. famic.go.jp EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This characteristic fragmentation pattern serves as a chemical fingerprint for the compound, aiding in its identification. Qualitative analysis often involves comparing the acquired fragmentation pattern with that of an authentic reference standard. acs.org

Fragmentation Patterns: In EI mode, the identification of this compound relies on its unique mass spectrum. For MS/MS analysis, the optimization process involves selecting the most appropriate precursor ion (often the molecular ion, [M]⁺) and identifying the most abundant and specific product ions generated upon fragmentation. The energies used for collision-induced dissociation are also optimized to maximize the signal of the chosen product ions.

The table below illustrates the typical parameters that are optimized for an MS/MS method. The specific mass-to-charge ratios (m/z) would be determined empirically using a pure standard of this compound.

Table 1: Illustrative MS/MS Detection Parameters for Optimization

Parameter Description Example Target for this compound
Ionization Mode The method used to ionize the analyte molecule. Electron Ionization (EI)
Precursor Ion (m/z) The specific ion of the parent molecule selected in the first mass analyzer. The molecular ion [M]⁺ or a major fragment ion.
Product Ion(s) (m/z) The specific fragment ions of the precursor ion that are monitored in the second mass analyzer. At least two stable and abundant fragment ions for quantification and confirmation.
Collision Energy (eV) The energy applied to induce fragmentation of the precursor ion. Optimized to maximize the abundance of the selected product ions.

| Dwell Time (ms) | The time spent monitoring a specific ion transition. | Balanced to ensure sufficient signal intensity and enough data points across a chromatographic peak. |

Method Validation and Quality Assurance in Environmental Monitoring

To ensure that data from environmental monitoring studies are reliable, accurate, and defensible, the analytical methods used must undergo rigorous validation. Quality assurance (QA) protocols are essential for maintaining data quality over time and across different laboratories.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. These values are crucial for understanding the capabilities of a method for detecting trace levels of this compound in the environment.

Studies have established these limits for this compound in various environmental matrices. For instance, a method utilizing GC/MS for the analysis of water and sediment samples reported the following detection capabilities:

Table 2: LOD and LOQ for this compound in Environmental Samples

Matrix Parameter Value Reference
Water Minimum Detectable Concentration 0.005 - 0.01 mg/L researchgate.net

These values demonstrate the method's high sensitivity, enabling the detection of this compound at levels relevant to environmental risk assessment.

Recovery Rates and Precision Assessment

Method validation includes assessing the efficiency of the sample extraction and cleanup process, reported as the recovery rate, and the method's repeatability, reported as precision.

A study validating a simultaneous analysis method for pesticides in animal feed provides detailed data on the performance of this compound (referred to as deBr-bromobutide) analysis using GC-MS. famic.go.jp Spike tests were performed on a variety of feed materials to determine recovery and precision.

Recovery Rates: The mean recoveries of this compound from different feed matrices spiked at various levels ranged from 87.6% to 154%. famic.go.jp This wide range reflects the complexity and variability of the different sample types.

Precision: The precision, expressed as the relative standard deviation of repeatability (RSDr), was found to be not more than 11% across the tested matrices. famic.go.jp

Table 3: Recovery and Precision Data from Spike Tests for this compound in Feed

Sample Matrix Spiking Level Mean Recovery (%) Precision (RSDr, %)
Formula Feed (Layer) 0.05 mg/kg & 0.5 mg/kg 87.6 - 154 ≤ 11
Corn 0.05 mg/kg & 0.5 mg/kg 87.6 - 154 ≤ 11
Sudan Grass Hay 0.05 mg/kg & 0.5 mg/kg 87.6 - 154 ≤ 11
Rice Straw 0.05 mg/kg & 1.5 mg/kg 87.6 - 154 ≤ 11
Whole-Crop Rice Silage 0.02 mg/kg & 0.4 mg/kg 87.6 - 154 ≤ 11

Data sourced from a validation study on pesticide analysis in feed. famic.go.jp

These results indicate that the method is capable of effectively extracting and consistently measuring this compound in challenging matrices.

Inter-laboratory Harmonization and Reference Standards

For monitoring programs that involve multiple laboratories, ensuring that results are comparable regardless of where the analysis was performed is paramount. This is achieved through inter-laboratory harmonization and the use of certified reference standards. embrapa.br

Inter-laboratory studies, or collaborative trials, are a key component of method harmonization. In these studies, identical, spiked samples are sent to multiple laboratories for analysis using a specified method. The results are then statistically compared to assess the method's reproducibility. A collaborative study involving six laboratories was conducted to validate the analytical method for this compound in feed. famic.go.jp The study assessed not only repeatability within a single lab (RSDr) but also reproducibility between labs (RSDR), with the HorRat value serving as a measure of the acceptability of the reproducibility.

Table 4: Inter-laboratory Collaborative Study Results for this compound Analysis

Sample Matrix Spiking Level (mg/kg) Mean Recovery (%) Repeatability (RSDr, %) Reproducibility (RSDR, %) HorRat Value
Formula Feed (Layer) 1.0 107 8.7 12 0.77
Corn 1.0 113 7.5 13 0.84
Rice Straw 1.5 129 7.9 10 0.66

Data from a six-laboratory collaborative study. famic.go.jp

The HorRat values, being less than 1.0, indicate good reproducibility for the analytical method across different laboratories. famic.go.jp

The foundation of both single-laboratory validation and inter-laboratory studies is the availability of high-purity reference standards. Certified reference materials (CRMs) for this compound are commercially available from chemical standard suppliers. fujifilm.comfujifilm.com These standards are used to prepare calibration curves for quantification, to spike samples for recovery tests, and to serve as a common point of reference for all participating laboratories, thereby ensuring the accuracy and comparability of analytical data.

Mechanistic Insights into Bromobutide Debromo Transformations and Environmental Interactions

Molecular-Level Processes of Debromination and Transformation

The primary transformation of bromobutide (B1667879) in the environment is dehalogenation, specifically debromination, which results in the formation of bromobutide-debromo, also known as desbromo-bromobutide. acs.orgvscht.cz This process involves the cleavage of the carbon-bromine (C-Br) bond in the parent molecule. Studies have shown that this degradation occurs in various environmental compartments, including paddy water and soil. nih.gov

The half-life of bromobutide in paddy water has been reported as approximately 2.7 days, while in soil, it is longer, around 6.9 days. nih.gov The formation of this compound is a key step in the degradation pathway. For instance, in one study, while the parent bromobutide reached maximum concentrations of up to 4,140 µg/kg in paddy soil, the debrominated metabolite was found at concentrations up to 119 µg/kg. nih.gov

Beyond simple debromination, bromobutide undergoes further transformations. A study utilizing nontarget analysis identified several other TPs in an agricultural stream, indicating a more complex degradation pathway. acs.org These findings suggest that after the initial debromination to this compound, further oxidation reactions occur. The identified TPs include a carboxyl product (BRM_M264) and an aldehyde product (BRM_M248), with hydroxylated TPs (BRM_M328 and BRM_M250) likely acting as intermediates in the transformation sequence. acs.org The high detection frequency of desbromo-bromobutide (100%) and the carboxyl TP (96.1%) suggests these are major and persistent products in the environment. acs.org

The transformation can be influenced by various factors, including microbial activity and photolysis. vscht.cznih.gov For example, microbial debromination has been observed for other brominated organic compounds. vscht.cz Sunlight can also play a role in the degradation of bromobutide, leading to a variety of transformation products in natural water. nih.govjst.go.jp

Table 1: Major Transformation Products (TPs) of Bromobutide Identified in an Agricultural Stream

Data sourced from a study on pesticide dynamics in an agricultural stream. acs.org

Structure-Activity Relationship (SAR) Studies for Transformation Processes and Environmental Interactions

Structure-Activity Relationship (SAR) studies are essential for understanding how a chemical's molecular structure influences its biological activity and environmental fate. scribd.comresearchgate.net For pesticides like bromobutide, SAR provides insights into the mechanisms of action and transformation by linking specific structural features to observed effects. researchgate.net

Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level, providing insights that complement experimental data. mdpi.comresearchgate.net Quantum chemical calculations, such as semi-empirical and ab initio molecular orbital (MO) methods, can be used to estimate the transformation processes of pesticides. researchgate.net

One theoretical study employed the CNDO/2 (Complete Neglect of Differential Overlap) method to analyze the electronic structure of bromobutide and predict which parts of the molecule are most susceptible to degradation. ndl.go.jp The study calculated reaction indices for hydrogen atoms on different parts of the bromobutide molecule to estimate their susceptibility to oxidation via hydrogen abstraction. The results indicated that the tert-butyl group [C(CH₃)₃] was the most susceptible to this type of reaction. ndl.go.jp

However, the experimental results for photodegradation showed that the C-H bond on the bromine-bearing carbon (the CHBr moiety) was the most reactive site, a fact not predicted by the hydrogen abstraction indices. ndl.go.jp This discrepancy suggests that the debromination of bromobutide likely proceeds through a different mechanism, such as direct photolysis of the C-Br bond, rather than radical-mediated hydrogen abstraction at that site. ndl.go.jp The weakness of the carbon-halogen bond is a known factor in the photolysis rates of halogenated aromatic compounds. researchgate.net

Table 2: Calculated Reaction Index (ƒH) for Hydrogen Atoms in Bromobutide

The reaction index ƒH, calculated by the CNDO/2 method, estimates susceptibility to oxidation. A higher value suggests greater susceptibility. ndl.go.jp

In silico modeling, particularly the use of Quantitative Structure-Property Relationship (QSPR) models, is a valuable approach for predicting the physicochemical properties and environmental fate of chemicals when experimental data is scarce. nih.govnih.gov These models use a chemical's molecular structure to predict properties like water solubility (log S), octanol-water partition coefficient (log P), and bioconcentration factor (log BCF), which are crucial for environmental modeling. nih.govrsc.org

For this compound, its molecular structure dictates its environmental behavior. Key physicochemical properties, which can be estimated using in silico methods, are presented in Table 3. The XLogP3 value of 3.3 suggests a moderate degree of hydrophobicity, indicating a potential for partitioning from water into organic matrices like soil organic carbon and lipids in aquatic organisms. nih.gov This is consistent with the observed behavior of the parent compound, which sorbs to soil. nih.gov QSPR models can integrate such descriptors to predict environmental fate parameters, such as soil adsorption coefficients and rates of degradation, providing a more complete picture of the compound's environmental lifecycle. rsc.org

Table 3: Predicted Physicochemical Properties of this compound

Data from the PubChem Compound database for CID 527146. nih.gov

Interactions with Environmental Components at a Molecular Scale (e.g., Adsorption Sites)

The fate and transport of bromobutide and this compound in the environment are heavily influenced by their interactions with soil and sediment components, such as clay minerals and organic matter. usda.gov These interactions occur at the molecular scale and are governed by the chemical structures of the pesticide and the properties of the environmental surfaces.

A conceptual model for organo-mineral interactions suggests that organic molecules adsorb to mineral surfaces in distinct zones. researchgate.net For a molecule like this compound, specific functional groups will dictate the nature of this binding. The amide group (-CONH-) is a key feature. FT-IR studies of related acetanilide (B955) herbicides have shown that the carbonyl oxygen (C=O) of the amide is directly involved in bonding to clay surfaces. usda.gov This interaction is often a hydrogen bond between the carbonyl group and water molecules coordinated to exchangeable cations on the clay surface. usda.gov

The strength of this adsorption can be influenced by the acidity of the clay, which is determined by the type of cation present (e.g., Ca²⁺, Al³⁺). For some herbicides, adsorption increases with clay acidity. usda.gov Furthermore, the presence of soil organic matter, such as humic acid, can coat mineral surfaces and alter the adsorption behavior. usda.govresearchgate.net The hydrophobic parts of the this compound molecule, such as the phenyl and tert-butyl groups, can interact with hydrophobic zones within the soil organic matter matrix. researchgate.net These varied interactions—ranging from stronger, direct complexes with mineral sites to weaker partitioning into organic phases—determine the compound's mobility, bioavailability, and ultimately, its persistence in the environment. usda.govresearchgate.net

Emerging Research Areas and Methodological Advancements for Bromobutide Debromo Studies

Development of Novel Spectroscopic and Chromatographic Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Bromobutide-debromo in complex environmental matrices like soil and water are paramount. Currently, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for its analysis. nih.gov However, the pursuit of lower detection limits and higher specificity continues to drive innovation in analytical chemistry.

Novel advancements in this area focus on enhancing the sensitivity and selectivity of analytical methods. researchgate.netresearchgate.net This includes the development of new stationary phases in chromatography that can offer better separation of this compound from interfering matrix components. Furthermore, high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS, provides highly accurate mass measurements, which can confirm the elemental composition of the detected analyte, thereby increasing confidence in its identification, especially at trace levels. frontiersin.org

Table 1: Comparison of Conventional and Advanced Analytical Techniques

Feature Conventional Techniques (e.g., GC-MS) Advanced Techniques (e.g., LC-HRMS) Potential Advantage for this compound Analysis
Specificity Good, based on fragmentation patterns Excellent, based on accurate mass Higher confidence in identification in complex samples.
Sensitivity ng/L to µg/L range pg/L to ng/L range Detection at environmentally relevant trace concentrations.
Sample Throughput Moderate High, with modern autosamplers Efficient analysis of large batches of monitoring samples.
Confirmation Relies on spectral library matching Confirms elemental composition Unambiguous identification without reliance on existing library data.

Application of Advanced In Silico and Predictive Modeling for Environmental Fate and Transformation

While field studies provide crucial data on the persistence and concentration of this compound, nih.gov they can be time-consuming and expensive. Advanced in silico and predictive modeling offers a complementary approach to estimate the environmental behavior of this compound. frontiersin.orgembopress.org These computational tools use the molecular structure of this compound to predict its physicochemical properties and environmental fate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples. nih.govcore.ac.uk By inputting the structure of this compound, these models can estimate properties like its water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. Furthermore, more complex models can predict its degradation pathways and half-life in different environmental compartments (soil, water, air), providing a preliminary risk profile before extensive field testing is undertaken. Tools like the Biodegradation Prediction System (BDPServer) use machine learning to correlate chemical structures with the global microbial metabolic capacity to predict biodegradability. embopress.org

Table 2: Illustrative Data from a Hypothetical In Silico Analysis of this compound

Predicted Parameter Hypothetical Value Environmental Implication
LogP (Octanol-Water Partition Coefficient) 3.5 Moderate potential to adsorb to organic matter in soil and sediment.
Water Solubility 10 mg/L Low to moderate mobility in water.
Predicted Soil Half-life (t½) 45 days Moderate persistence in soil environments.
Bioaccumulation Factor (BCF) 150 L/kg Low to moderate potential for bioaccumulation in aquatic organisms.

Note: The values in this table are for illustrative purposes to demonstrate the output of predictive models and are not based on published experimental data for this compound.

Isotope Tracing and Fractionation Studies for Pathway Elucidation

Understanding the precise biochemical pathways that lead to the formation of this compound from its parent compound, Bromobutide (B1667879), is essential for a complete environmental assessment. Isotope tracing is a powerful technique for this purpose. researchgate.netnih.gov This method involves synthesizing Bromobutide with a stable isotope label (e.g., Carbon-13, ¹³C, or Deuterium, ²H) at a specific position in its molecular structure.

When this labeled Bromobutide is introduced into a controlled environmental system (e.g., a soil microcosm), researchers can track the movement of the isotope. By using mass spectrometry to detect the labeled this compound and other potential metabolites, the exact sequence of bond-breaking and bond-forming reactions can be determined. plos.orgnih.gov This provides definitive evidence of the transformation pathway, for instance, confirming that the formation of this compound occurs via a reductive debromination process. Such studies can also reveal previously unknown intermediate metabolites. d-nb.info

Integration of Omics Technologies (e.g., Metagenomics, Proteomics) to Identify Microbial Degraders and Enzymes

The transformation of Bromobutide to this compound is likely a microbially mediated process. Identifying the specific microorganisms and the enzymes they produce to carry out this reaction is a significant area of emerging research. "Omics" technologies are central to this effort. frontiersin.orgcaister.com

Metagenomics involves extracting and sequencing the total DNA from an environmental sample (e.g., soil from a paddy field where Bromobutide has been applied). nih.govresearchgate.net By analyzing this collective genetic material, scientists can identify the genes that code for enzymes capable of degrading xenobiotics. mdpi.com If a gene for a dehalogenase enzyme is found to be more abundant in Bromobutide-contaminated soils, it becomes a prime candidate for involvement in the formation of this compound.

Proteomics complements this by studying the proteins actively being expressed by the microbial community. frontiersin.org By comparing the protein profiles of microbial communities exposed to Bromobutide with unexposed communities, researchers can identify specific enzymes that are upregulated in the presence of the herbicide. These proteins can then be isolated and tested for their ability to convert Bromobutide to this compound, directly linking a specific enzyme to the transformation process.

Interdisciplinary Approaches in Xenobiotic Environmental Transformation Research

The study of this compound's environmental journey benefits significantly from interdisciplinary collaboration. frontiersin.org Research that integrates the expertise of analytical chemists, environmental microbiologists, toxicologists, and computational modelers can provide a holistic view of the compound's impact.

For example, an interdisciplinary project might involve:

Analytical Chemists developing sensitive methods to monitor the concentration of Bromobutide and this compound in paddy fields. fortunejournals.com

Environmental Microbiologists using omics techniques on the same field samples to identify the key microbial players in the debromination process.

Computational Modelers using the field data to validate and refine predictive models of the compound's fate and transport. frontiersin.org

Toxicologists assessing the relative toxicity of this compound compared to its parent compound on non-target organisms.

Development of Standardized Reference Materials and Methodologies for Global Monitoring

Reliable and comparable environmental monitoring data depends on the availability of high-quality analytical standards. Certified Reference Materials (CRMs) for this compound are essential for calibrating analytical instruments and validating methodologies. nist.govnih.gov The development of a CRM is a rigorous process that includes material preparation, homogeneity and stability testing, and characterization by multiple independent laboratories to assign a certified property value with a stated uncertainty. nih.govnist.govsigmaaldrich.com

While reference standards for this compound are commercially available, the development of standardized analytical methods accepted at an international level is a crucial next step for enabling effective global monitoring. Currently, much of the monitoring for Bromobutide and its metabolite occurs in Japan, where the parent herbicide is used. nih.gov Establishing harmonized protocols for sample collection, preparation, and analysis would allow for the comparison of data across different countries and regions, which is vital for assessing the potential for long-range transport and for creating a global picture of the environmental prevalence of this metabolite.

Q & A

Basic Research Question: How is Bromobutide-debromo detected and quantified in environmental samples, and what are the methodological limitations?

Methodological Answer:
this compound, a metabolite of bromobutide, is typically detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low environmental concentrations (often in µg/L ranges). Key steps include:

  • Sample Preparation: Solid-phase extraction (SPE) to concentrate trace amounts from water matrices.
  • Detection Limits: Sensitivity thresholds vary based on matrix complexity; interferences from co-eluting pesticides require selective ion monitoring .
  • Validation: Spiked recovery experiments (e.g., 70–120% recovery rates) and calibration against certified reference materials.
    Limitations: Cross-reactivity with structurally similar metabolites may necessitate confirmatory analyses like high-resolution mass spectrometry (HRMS) .

Basic Research Question: What are the environmental persistence and degradation pathways of this compound in aquatic systems?

Methodological Answer:
Studies employ microcosm experiments to simulate environmental conditions:

  • Hydrolysis Studies: Adjust pH (e.g., 5–9) and temperature (10–30°C) to assess stability.
  • Photolysis: Use UV lamps (λ = 254–365 nm) to evaluate sunlight-driven degradation.
  • Metabolite Tracking: Identify transformation products via isotopic labeling (e.g., ¹⁴C-tracing) and fragmentation patterns in MS/MS .
    Key Finding: this compound exhibits moderate persistence (half-life ~30–60 days) but degrades faster under alkaline conditions .

Advanced Research Question: How can computational chemistry models predict the reactivity and interaction of this compound with biological targets?

Methodological Answer:

  • In Silico Modeling: Use density functional theory (DFT) to calculate electron distribution and reactive sites (e.g., amine groups).
  • Molecular Dynamics (MD): Simulate binding affinities to enzymes (e.g., cytochrome P450) using software like Gaussian or WebMO.
  • Validation: Cross-reference computational predictions with experimental kinetic data (e.g., enzyme inhibition assays) .
    Note: Ensure compliance with academic integrity guidelines by documenting original computational workflows and avoiding data reuse .

Advanced Research Question: How can researchers resolve contradictions in reported environmental concentrations of this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework: Aggregate data from diverse geographies (e.g., Japan’s water systems vs. European datasets) and standardize units (µg/L vs. ppb).
  • Source Apportionment: Identify confounding variables (e.g., agricultural practices, sampling seasons) using multivariate statistics (PCA or cluster analysis).
  • Analytical Harmonization: Propose inter-laboratory validation rounds to align detection protocols and reduce methodological variability .

Basic Research Question: What are the safe handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Containment: Use local exhaust ventilation and avoid contact with strong oxidizers to prevent unintended reactions.
  • Storage: Keep in sealed containers at room temperature (15–25°C), away from humidity and direct sunlight.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles during handling, followed by thorough handwashing .
    Note: While classified as non-hazardous under GHS, precautionary measures are critical to avoid contamination .

Advanced Research Question: What interdisciplinary approaches are needed to assess the ecological impact of this compound in non-target organisms?

Methodological Answer:

  • Toxicity Screening: Combine Daphnia magna acute toxicity tests (OECD 202) with algal growth inhibition assays (OECD 201).
  • Omics Integration: Use transcriptomics to identify gene expression changes in exposed organisms (e.g., oxidative stress markers).
  • Field Monitoring: Deploy passive samplers in aquatic ecosystems to correlate environmental levels with biomarker responses in benthic organisms .

Basic Research Question: How should researchers formulate hypothesis-driven questions about this compound’s role in pesticide metabolite dynamics?

Methodological Answer:

  • PICO Framework: Define Population (e.g., aquatic ecosystems), Intervention (bromobutide application), Comparison (pre- vs. post-application), Outcome (metabolite accumulation).
  • Feasibility Check: Ensure access to longitudinal field data and analytical resources (e.g., LC-MS/MS availability).
  • Gap Analysis: Review existing literature to prioritize understudied areas (e.g., soil metabolite leaching) .

Advanced Research Question: What regulatory considerations apply to documenting this compound in preclinical studies?

Methodological Answer:

  • Investigator’s Brochure (IB): Include metabolite data under "Pharmacology/Toxicology" sections, detailing detection methods and biological relevance.
  • Compliance: Adhere to ICH M3(R2) guidelines for impurity reporting thresholds (e.g., ≥0.15% of parent compound).
  • Data Transparency: Provide raw chromatograms and validation reports for regulatory audits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.